4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
Overview
Description
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the molecular formula C9H6N2O3 . It is a solid substance . The IUPAC name for this compound is 4-hydroxy-1-phthalazinecarboxylic acid .
Molecular Structure Analysis
The molecular weight of this compound is 190.16 . The InChI code for this compound is 1S/C9H6N2O3/c12-8-6-4-2-1-3-5(6)7(9(13)14)10-11-8/h1-4H,(H,11,12)(H,13,14) .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 190.16 . The storage temperature for this compound is between 2-8°C in a dry, sealed environment .Scientific Research Applications
Organic Synthesis and Catalysts
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid derivatives have been utilized in organic synthesis. Notably, derivatives of 1,4-dioxo-3,4-dihydrophthalazine have been synthesized using montmorillonite KSF clay as a catalyst under environmentally friendly conditions. These derivatives were generated from the reaction of phthalic anhydrides with semicarbazide or thiosemicarbazide, indicating the compound's significance in the synthesis of complex organic structures (Habibi & Marvi, 2007).
Biotechnological Building Blocks
In the realm of biotechnology, oxo-carboxylic acids, a group to which this compound belongs, have been highlighted for their potential as building blocks in organic synthesis. These compounds are particularly interesting for their green chemistry applications, especially in the creation of hydrophilic triazines and spiro-connected heterocycles. The synthesis of these compounds leverages biotechnological processes, utilizing robust microorganisms capable of converting renewable raw materials into valuable chemical entities (Aurich et al., 2012).
Fluorescent Indicators
Substituted 4-oxo-4H-quinolizine-3-carboxylic acids, which share a structural similarity with this compound, have been synthesized and evaluated as Mg2+ selective, fluorescent indicators. This highlights the compound's relevance in the development of fluorescent probes, useful for biological and chemical sensing applications. The specific interaction with Mg2+ ions without interference from Ca2+ ions makes these compounds particularly valuable in cellular and biochemical studies (Otten, London, & Levy, 2001).
Antimicrobial Activities
Derivatives of this compound have been synthesized and tested for antimicrobial activities. This indicates the potential of these compounds in the development of new antimicrobial agents, contributing to the ongoing search for novel therapeutic substances to combat microbial infections (Salvi, Pemawat, Bapna, & Talesara, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness
Properties
IUPAC Name |
4-oxo-3H-phthalazine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-4-2-1-3-5(6)7(9(13)14)10-11-8/h1-4H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNOBCUFJJRVOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354602 | |
Record name | 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3260-44-4 | |
Record name | 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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